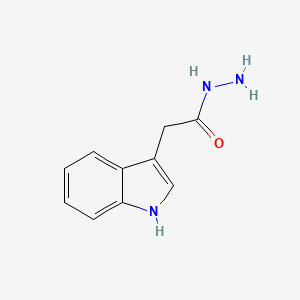

2-(1H-Indol-3-yl)acetohydrazide

Descripción general

Descripción

2-(1H-Indol-3-yl)acetohydrazide is a chemical compound derived from indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-3-yl)acetohydrazide typically involves the esterification of 2-(1H-indol-3-yl)acetic acid with a catalytic amount of sulfuric acid in ethanol to form ethyl 2-(1H-indol-3-yl)acetate. This intermediate is then reacted with hydrazine hydrate in methanol to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.

Análisis De Reacciones Químicas

Condensation Reactions with Aldehydes

This compound readily undergoes acid-catalyzed condensation with aromatic aldehydes to form Schiff base derivatives. The reaction typically employs glacial acetic acid as a catalyst in ethanol under reflux conditions .

Table 1: Hydrazone formation with substituted aldehydes

Mechanism : Nucleophilic attack by the hydrazide nitrogen on the aldehyde carbonyl, followed by dehydration to form the hydrazone linkage.

Oxadiazole Formation

Reaction with carbon disulfide (CS₂) in basic conditions yields 1,3,4-oxadiazole derivatives, key scaffolds in medicinal chemistry .

Reaction Scheme :

2-(1H-Indol-3-yl)acetohydrazide + CS₂ → 2-(Indolylmethyl)-1,3,4-oxadiazole-5-thiol

Conditions :

Key Data :

- Yield : 70-85% for oxadiazole core formation

- Biological Relevance : Resulting compounds show COX-2 inhibitory activity (62.69% inhibition at 50 mg/kg)

Triazole and Thiadiazole Derivatives

Treatment with phenylisothiocyanates forms thiosemicarbazide intermediates, which cyclize to 1,3,4-thiadiazoles under acidic conditions .

Table 2: Heterocyclic derivatives synthesis

Nucleophilic Substitution Reactions

The hydrazide group participates in nucleophilic acyl substitutions with:

Notable Example :

Reaction with benzoyl chloride in THF yields N'-benzoyl-2-(indol-3-yl)acetohydrazide (89% yield) .

Biological Activity Correlation

Derivatives exhibit structure-dependent pharmacological effects:

Table 3: Biological activities of key derivatives

Purification Methods

- Recrystallization from ethanol/water mixtures

- Chromatography (SiO₂, EtOAc/hexane)

Aplicaciones Científicas De Investigación

Anti-inflammatory Activity

One of the most promising applications of 2-(1H-Indol-3-yl)acetohydrazide is in the development of anti-inflammatory drugs. Research indicates that compounds with similar structures can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The anti-inflammatory effects of this compound are believed to arise from its ability to inhibit prostaglandin synthesis through COX inhibition, leading to reduced inflammation and pain responses. In studies, it has shown efficacy comparable to standard anti-inflammatory drugs like indomethacin .

Anticonvulsant Properties

The compound has also been evaluated for its anticonvulsant properties. In a study involving animal models, this compound demonstrated significant anticonvulsant activity, suggesting its potential use in treating seizure disorders. The assessment involved administering various doses and observing the effects on balance and coordination, indicating neurotoxicity levels .

Anticancer Potential

Recent studies have explored the anticancer potential of this compound, particularly in combination with other chemotherapeutic agents like cisplatin. Research showed that this compound could mitigate the side effects associated with cisplatin by reducing oxidative stress and inflammation in rodent models. It was found to normalize plasma levels of biochemical enzymes and downregulate pro-inflammatory signaling pathways, indicating a protective effect against drug-induced organ damage .

Mechanistic Studies

The unique structural features of this compound allow for extensive mechanistic studies involving its interaction with various biological targets. Molecular docking studies have indicated that this compound can effectively bind to the active site of COX-2, suggesting its potential as a selective inhibitor . Additionally, it has been investigated for its binding affinity with lipoxygenase (LOX), showing promising results that could lead to the development of new anti-inflammatory therapies .

Synthesis and Derivative Exploration

The synthesis of this compound can be achieved through various chemical pathways involving hydrazine derivatives and indole-based compounds. Researchers are actively exploring derivatives of this compound to enhance its biological activity and therapeutic potential. For instance, modifications to the hydrazide functional group may yield compounds with improved efficacy against inflammation and cancer .

Comparative Analysis of Related Compounds

To better understand the applications of this compound, it is useful to compare it with structurally similar compounds.

Mecanismo De Acción

The mechanism of action of 2-(1H-Indol-3-yl)acetohydrazide involves its interaction with metal surfaces, forming a protective film through physisorption. This film prevents corrosion by blocking the active sites on the metal surface. The compound’s effectiveness is attributed to the delocalized π-electrons in the indole unit and the lone-pair electrons in the carbonyl group, which enhance adsorption onto the metal surface .

Comparación Con Compuestos Similares

4-(1H-Indol-3-yl)butanehydrazide: This compound has a longer alkyl chain compared to 2-(1H-Indol-3-yl)acetohydrazide and exhibits higher corrosion inhibition efficiency due to its larger molar volume and surface coverage.

Indole-3-acetic acid derivatives: These compounds share the indole core structure and are known for their biological activities, including plant hormone functions and medicinal properties.

Uniqueness: this compound is unique due to its specific chemical structure, which allows it to form stable protective films on metal surfaces, making it an effective corrosion inhibitor. Its versatility in undergoing various chemical reactions also adds to its uniqueness and potential for diverse applications.

Actividad Biológica

2-(1H-Indol-3-yl)acetohydrazide is an indole-derived compound that has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties. The indole structure is known for its ability to interact with various biological targets, making derivatives like this compound significant in pharmaceutical research.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the condensation of indole derivatives with hydrazine. This reaction forms a hydrazone linkage, which is crucial for the biological activity of the compound. The molecular formula is C10H12N4O, and its structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown varying degrees of inhibition against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The zone of inhibition ranges from 6 to 10.5 mm, indicating moderate antibacterial efficacy .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 7.5 - 10.5 |

| Escherichia coli | 6 - 7.5 |

| Pseudomonas aeruginosa | Not specified |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have reported that it induces cytotoxic effects in various cancer cell lines, including HT-29 (colon cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest, with IC50 values indicating significant potency against these cell lines .

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 | 33.69 |

| A549 | Not specified |

| MDA-MB-231 | Not specified |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α in LPS-stimulated THP-1 cells. This suggests its potential as a therapeutic agent in inflammatory diseases .

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules, modulating their activity. This interaction affects various biochemical pathways, contributing to its antimicrobial, anticancer, and anti-inflammatory effects .

Case Studies

Several studies have highlighted the efficacy of indole derivatives in clinical settings:

- Anticancer Study : A study involving the treatment of cancer cell lines with indole derivatives showed promising results in reducing cell viability through apoptosis induction.

- Antimicrobial Efficacy : Clinical trials assessing the antibacterial properties demonstrated that indole derivatives could serve as effective alternatives to conventional antibiotics.

Propiedades

IUPAC Name |

2-(1H-indol-3-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-13-10(14)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHLCXMCGCVVCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202885 | |

| Record name | 3-Indoleacetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5448-47-5 | |

| Record name | Indole-3-acetic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5448-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Indoleacetic acid hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005448475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-acetic acid hydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-3-acetic acid hydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Indoleacetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-indoleacetic acid hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.